Product packaging for Chrysamide B(Cat. No.:CAS No. 1973425-92-1)

Chrysamide B

Cat. No.: B1486995
CAS No.: 1973425-92-1
M. Wt: 524.5 g/mol
InChI Key: PNZUHMALUWDEMC-AENRNCCWSA-N
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Description

Chrysamide B is a unique marine natural product isolated from the deep-sea-derived fungus Penicillium chrysogenum SCSIO41001 . It features a rare, centrosymmetric dimeric structure characterized by a chiral piperazine core and nitro-phenyl trans-epoxyamide pharmacophores . The compound's total synthesis has been achieved, confirming its revised structure and facilitating access to it for research purposes . This synthetic route enables the production of this compound and its derivatives for thorough biological evaluation . Research into this compound has revealed its significant potential in anticancer research. Derivative compounds, particularly compound b-9 , have demonstrated potent anti-proliferative effects against a panel of human cancer cell lines, including gastric cancer cells (MGC-803, SGC-7901), liver cancer cells (HepG2), colorectal cancer cells (HCT-116), and breast cancer cells (MCF-7) . Studies on the mechanism of action indicate that these active derivatives inhibit cellular proliferation and migration. Furthermore, they induce mitochondrial-dependent apoptosis in cancer cells, a process linked to the inhibition of the JAK2/STAT3/Bcl-2 signaling pathway . Structure-activity relationship (SAR) studies highlight that the antitumor activity is dependent on the native stereo-configuration at the A and B rings, the preservation of the dimeric structure, and the presence of key functional groups like the nitro group on the C-ring . As a novel scaffold from the marine environment, this compound offers researchers a promising starting point for developing new anticancer agents and probing related biological pathways. This product is intended for research and further derivative synthesis only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N4O8 B1486995 Chrysamide B CAS No. 1973425-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,5R)-2,5-dimethyl-4-[(2S,3R)-2-methyl-3-(4-nitrophenyl)oxirane-2-carbonyl]piperazin-1-yl]-[(2S,3R)-2-methyl-3-(4-nitrophenyl)oxiran-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O8/c1-15-13-28(24(32)26(4)22(38-26)18-7-11-20(12-8-18)30(35)36)16(2)14-27(15)23(31)25(3)21(37-25)17-5-9-19(10-6-17)29(33)34/h5-12,15-16,21-22H,13-14H2,1-4H3/t15-,16-,21-,22-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZUHMALUWDEMC-AENRNCCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2(C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C)C)C(=O)C4(C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@@H](CN1C(=O)[C@@]2([C@H](O2)C3=CC=C(C=C3)[N+](=O)[O-])C)C)C(=O)[C@@]4([C@H](O4)C5=CC=C(C=C5)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Source Organism of Chrysamide B

Identification of Penicillium chrysogenum SCSIO41001 as the Producer Strain

Chrysamide B, along with its related compounds Chrysamide A and C, was first isolated from the deep-sea-derived fungus Penicillium chrysogenum SCSIO41001. nih.govresearchgate.net This particular strain is the definitive biological source of these novel secondary metabolites. nih.gov The identification of P. chrysogenum SCSIO41001 as the producer was the result of chemical examination of the fungal cultures. nih.govresearchgate.net This fungus is known for its ability to produce a variety of structurally diverse secondary metabolites. nih.govbohrium.com The molecular formula for this compound is C26H28N4O8. nih.gov

Table 1: this compound Producer Strain Details

FeatureDescription
Producing Organism Penicillium chrysogenum
Strain Designation SCSIO41001
Compound Class Dimeric nitrophenyl trans-epoxyamide
Associated Compounds Chrysamide A, Chrysamide C

Environmental Context of Deep-Sea Fungal Isolation

The marine environment, particularly the deep sea, is a significant source of novel microbial diversity and bioactive natural products. researchgate.netfrontiersin.org Microorganisms in these extreme habitats, characterized by high pressure, low temperatures, and unique nutrient availability, have developed distinct metabolic pathways compared to their terrestrial counterparts. frontiersin.orgnih.gov Penicillium chrysogenum SCSIO41001 was isolated from a deep-sea sediment sample. nih.govbohrium.com Fungi are commonly found in marine sediments, where they draw nutrients from organic matter. The isolation of this strain highlights the potential of deep-sea fungi as a source for new and structurally unique chemical compounds. researchgate.net

Table 2: Environmental Source of P. chrysogenum SCSIO41001

ParameterDetail
Environment Marine
Specific Location Deep-Sea
Sample Type Sediment

Isolation Procedures for Natural this compound

The isolation of this compound from Penicillium chrysogenum SCSIO41001 involves standard mycological and chemical extraction techniques. The general procedure begins with the cultivation of the fungal strain.

Fungal Cultivation : The fungus is grown in a suitable broth medium in flasks under controlled conditions, including temperature and shaking speed, for a period of several days to allow for the production of secondary metabolites. vjs.ac.vn

Extraction : After the cultivation period, the culture broth is typically separated from the fungal mycelia by filtration. vjs.ac.vn The resulting broth is then extracted multiple times with an organic solvent, commonly ethyl acetate, to transfer the secondary metabolites from the aqueous broth to the organic phase. vjs.ac.vnresearchgate.net

Purification : The crude extract obtained after solvent evaporation is then subjected to a series of chromatographic techniques to separate the individual compounds. This multi-step process allows for the purification of this compound from the complex mixture of metabolites. The structure of the isolated compound is then confirmed using spectroscopic analysis. nih.gov

Chemical Structure and Stereochemical Elucidation of Chrysamide B

Initial Structural Assignment and Proposed Features

In 2016, Liu et al. first reported the isolation of Chrysamides A, B, and C. nih.gov Through spectroscopic analysis, they proposed an initial structure for Chrysamide B. mdpi.comresearchgate.net A particularly noteworthy aspect of their initial proposal was the suggestion that the molecule was biosynthesized from D-alanine, a departure from the more common L-configuration of natural amino acids. mdpi.comrsc.org

This compound was initially identified as belonging to a class of dimeric nitrophenyl trans-epoxyamides. nih.govnih.gov This classification points to a key structural motif: a symmetrical or near-symmetrical molecule formed from two identical or similar units (a dimer). Each of these units contains a nitrophenyl group attached to a trans-epoxyamide functional group. nih.govresearchgate.net This framework is rare in nature and contributes to the compound's unique chemical properties. researchgate.netrsc.org The presence of naturally occurring nitro compounds is infrequent, making this compound and its congeners of particular interest. rsc.org

The initial reports described an unprecedented centrosymmetric dimer skeleton for Chrysamides A and B, featuring a special chiral piperazine (B1678402) central core. mdpi.comnih.govrsc.org Specifically, the related compound Chrysamide A was identified as possessing a novel 7-oxa-2,5-diazabicyclo[2.2.1]heptane ring system. nih.govrsc.org This type of bridged bicyclic structure constrains the piperazine ring into a rigid conformation. The piperazine moiety itself is a common scaffold in bioactive compounds, known for its ability to orient substituents in specific spatial arrangements. researchgate.netnih.govresearchgate.net The unique and complex nature of this core structure presented a significant challenge for its unambiguous determination and synthesis. mdpi.com

Structural Revision Studies and Methodological Approaches

Following the initial isolation and characterization, subsequent attempts at the total synthesis of the proposed structure of this compound revealed critical inaccuracies in the initial assignment. rsc.orgnih.gov These findings prompted a re-evaluation and ultimate revision of the molecule's structure. dntb.gov.uarsc.org

The first indication of a structural misassignment arose when synthetic chemists attempted to replicate the proposed structure. In 2017, a research group reported the total synthesis of the originally proposed structure of this compound, which was derived from D-alanine. rsc.org However, the Nuclear Magnetic Resonance (NMR) spectroscopic data of their synthetic sample were inconsistent with those reported for the natural product. rsc.org

In 2018, the Wang group also synthesized the proposed D-alanine-derived structure and confirmed the mismatch in spectroscopic data. rsc.orgresearchgate.netrsc.org These disparities strongly suggested that the originally proposed structure, particularly its stereochemistry, required revision. researchgate.netrsc.org Based on biosynthetic considerations that most natural amino acids possess L-configurations, they hypothesized that L-alanine, not D-alanine, was the true biosynthetic precursor. rsc.orgrsc.org Upon synthesizing the diastereomer derived from L-alanine, they found that its spectroscopic data were indeed consistent with those of the isolated natural this compound. mdpi.comrsc.org

Table 1: Comparison of Spectroscopic Data leading to Structural Revision
CompoundBasis of SynthesisSpectroscopic Data Match with Natural ProductConclusion
Synthetic Sample 1 (Voyer et al., 2017)Proposed structure from D-alanineNo rsc.orgInitial structure likely incorrect.
Synthetic Sample 2 (Wang et al., 2018)Proposed structure from D-alanineNo researchgate.netConfirms mismatch, need for revision.
Synthetic Sample 3 (Wang et al., 2018)Revised structure from L-alanineYes rsc.orgRevised structure is correct.

To definitively confirm the revised structure and establish its absolute configuration, single-crystal X-ray crystallography was employed. mdpi.comresearchgate.net This powerful analytical technique provides an unambiguous three-dimensional map of a molecule's atomic arrangement in a crystalline state. springernature.comresearchgate.net The Wang group was successful in obtaining a suitable crystal of the synthetic this compound derived from L-alanine. researchgate.net The resulting crystallographic analysis unequivocally confirmed that its structure and stereochemistry were identical to the natural product. mdpi.comresearchgate.netrsc.org This provided the final, conclusive evidence for the structural revision of this compound, correcting the initial assignment. researchgate.net

Confirmed Absolute Configuration and Unique Structural Motifs

The determination of the precise chemical structure and absolute stereochemistry of this compound was a complex process that involved initial misassignment followed by a definitive revision through total synthesis. This compound is a naturally occurring compound first isolated in 2016 from the deep-sea fungus Penicillium chrysogenum SCSIO41001. mdpi.comnpatlas.orgrsc.org The initial structural proposal described a dimeric nitrophenyl trans-epoxyamide with an unusual chiral piperazine core. rsc.org

The original researchers proposed that the piperazine scaffold was biosynthesized from D-alanine. mdpi.comrsc.org This was a surprising finding, as the vast majority of natural amino acids exist in the L-configuration. mdpi.comrsc.org This unusual biogenetic pathway, combined with its unique structure, prompted further investigation by synthetic chemists. rsc.orgresearchgate.net In 2017, a research group led by Normand Voyer reported the first total synthesis of the proposed structure of this compound, using D-alanine as a starting material as suggested. rsc.orgresearchgate.net However, the nuclear magnetic resonance (NMR) spectroscopic data of the synthesized molecule were not consistent with those of the natural product isolated from the fungus. rsc.orgresearchgate.net

This discrepancy in spectroscopic data strongly indicated that the originally proposed structure was incorrect. rsc.org Another research team, motivated by these inconsistencies, hypothesized that the biosynthetic precursor was, in fact, the more common L-alanine. rsc.orgresearchgate.netresearchgate.net They embarked on a total synthesis of this new proposed structure. rsc.org

The synthesis of the revised structure, which incorporated L-alanine, yielded a compound whose ¹H and ¹³C NMR spectra were in full agreement with those reported for the natural isolate. researchgate.net A key piece of evidence was the specific rotation data; the synthetic compound based on L-alanine had a positive specific rotation value ([α]D22 +148.0), which corresponded in sign and magnitude to the natural product ([α]D25 +20.8), whereas the D-alanine-based synthetic compound had a large negative specific rotation ([α]D22 -128.0). researchgate.net The absolute configuration of this revised structure was unequivocally confirmed through X-ray crystallographic analysis. mdpi.comresearchgate.netresearchgate.net

The confirmed absolute configuration of this compound is [(2R,5R)-2,5-dimethyl-4-[(2S,3R)-2-methyl-3-(4-nitrophenyl)oxirane-2-carbonyl]piperazin-1-yl]-[(2S,3R)-2-methyl-3-(4-nitrophenyl)oxiran-2-yl]methanone. naturalproducts.net

This compound possesses several unique structural motifs. Its most prominent feature is the unprecedented centrosymmetric dimer skeleton, which is constructed around a central chiral piperazine ring. rsc.orgnih.gov This core is symmetrically substituted with two identical nitrophenyl trans-epoxyamide units. rsc.orgnih.gov The presence of naturally occurring nitro groups is relatively rare, adding to the compound's novelty. rsc.orgresearchgate.net The final, correct structural assignment confirmed that this intricate architecture is derived from L-alanine, adhering to the common biosynthetic pathways observed in nature. mdpi.comrsc.org

Data Tables

Table 1: Comparison of Spectroscopic Data for Proposed and Revised this compound Structures

PropertyNatural this compoundOriginally Proposed Structure (from D-alanine)Confirmed Revised Structure (from L-alanine)
¹H and ¹³C NMR Spectra Matches revised structure researchgate.netInconsistent with natural product rsc.orgresearchgate.netresearchgate.netFull accordance with natural product researchgate.net
Specific Rotation [α]D25 +20.8 (c 0.15, acetone) researchgate.netresearchgate.net[α]D22 -128.0 (c 2.5, acetone) researchgate.net[α]D22 +148.0 (c 2.5, acetone) researchgate.net

Total Synthesis Methodologies of Chrysamide B and Its Analogs

Early Synthetic Efforts and Challenges in Reproducing the Natural Product

Chrysamide B was first isolated in 2016 from the deep-sea-derived fungus Penicillium chrysogenum SCSIO41001. mdpi.comnih.gov The initially proposed structure suggested that it was biosynthesized from D-alanine, which is unusual as most natural amino acids are of the L-configuration. mdpi.comrsc.org This surprising structural assignment prompted synthetic chemists to verify its constitution through total synthesis.

A year after its discovery, the first total synthesis of the proposed structure of this compound was reported. mdpi.comresearchgate.net This initial effort was crucial as it revealed inconsistencies between the spectroscopic data of the synthesized compound and the natural product. rsc.orgrsc.orgresearchgate.net Specifically, the nuclear magnetic resonance (NMR) data of the synthetic sample did not match that of the isolated this compound. rsc.orgresearchgate.net This discrepancy strongly suggested that the originally proposed structure, particularly the stereochemistry derived from D-alanine, was incorrect. rsc.orgresearchgate.net These early endeavors highlighted the critical role of total synthesis in validating or revising the structures of complex natural products. dntb.gov.ua The challenge lay not in the construction of the carbon skeleton itself, but in accurately reproducing the precise three-dimensional arrangement of the natural molecule.

Convergent Synthetic Strategies for this compound Core

To address the structural questions and to provide a more efficient route to this compound, researchers developed convergent synthetic strategies. rsc.orgdntb.gov.uaresearchgate.net This approach involves the independent synthesis of key fragments of the molecule, which are then joined together in the final stages. scholarsresearchlibrary.com For this compound, the molecule was retrosynthetically disconnected into two main building blocks: a chiral piperazine (B1678402) core and two equivalents of a chiral epoxy-acid fragment. rsc.orgresearchgate.netresearchgate.net

The central chiral piperazine core is a key structural feature of this compound. mdpi.comnih.gov Synthetic routes have been developed to construct this core efficiently. One notable method involves the use of solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.netmdpi.com This technique allows for the rapid and convenient assembly of peptide-like structures on a solid support. mdpi.com

In the context of this compound synthesis, the process began with the condensation of two L-alanine derivatives to form a dipeptide. mdpi.com This dipeptide was then cyclized to form a diketopiperazine. mdpi.comresearchgate.net Subsequent reduction of the diketopiperazine, for instance with an excess of lithium aluminum hydride (LiAlH₄), yielded the desired chiral piperazine skeleton with the correct stereoconfiguration. mdpi.comrsc.org The use of SPPS offered advantages in terms of ease of purification and the potential for creating a library of analogs by varying the starting amino acids. researchgate.netresearchgate.net

Starting MaterialKey IntermediateReagent for ReductionFinal Fragment
L-alanine derivativesDiketopiperazineLithium aluminum hydride (LiAlH₄)Chiral piperazine core

The second key component required for the total synthesis of this compound is the chiral epoxy-acid fragment. rsc.orgresearchgate.net A critical step in the synthesis of this fragment is the creation of the epoxide ring with the correct stereochemistry. The Sharpless-Katsuki asymmetric epoxidation has proven to be a highly effective and predictable method for this transformation. mdpi.comresearchgate.netscispace.com

This reaction utilizes a titanium isopropoxide catalyst, a chiral tartrate ester (such as diethyl tartrate), and an oxidant like tert-butyl hydroperoxide (TBHP) to convert an allylic alcohol into an epoxy alcohol with high enantioselectivity. tcichemicals.com The stereochemistry of the resulting epoxide can be reliably controlled by the choice of the chiral tartrate (either D-(-)- or L-(+)-diethyl tartrate). tcichemicals.com In the synthesis of the this compound epoxy-acid fragment, an allylic alcohol precursor was subjected to Sharpless asymmetric epoxidation to install the chiral epoxide. mdpi.com This was followed by oxidation of the alcohol to a carboxylic acid, often using reagents like ruthenium(III) chloride (RuCl₃) and sodium periodate (B1199274) (NaIO₄), to yield the final epoxy-acid fragment. mdpi.comrsc.org

ReactionKey ReagentsPurpose
Sharpless-Katsuki EpoxidationTi(OiPr)₄, Chiral Tartrate, TBHPEnantioselective formation of the epoxide
OxidationRuCl₃, NaIO₄Conversion of the alcohol to a carboxylic acid

With both the chiral piperazine core and the chiral epoxy-acid fragments in hand, the final step in the convergent synthesis is their coupling via amidation. researchgate.netmolaid.com This involves forming two amide bonds between the nitrogen atoms of the piperazine ring and the carboxylic acid groups of two epoxy-acid fragments. researchgate.net

Various peptide coupling reagents can be employed for this purpose to facilitate the formation of the amide bond, which can be a challenging transformation. libretexts.orgfishersci.co.uk Reagents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) have been found to be effective in mediating this double amidation reaction. mdpi.com The successful coupling of these fragments completed the total synthesis of the revised structure of this compound, whose spectroscopic data were identical to those of the natural product, thus confirming its true structure derived from L-alanine. mdpi.comrsc.org

Diastereoselective and Enantioselective Transformations in Synthesis

The synthesis of this compound relies heavily on stereocontrolled reactions to establish the correct three-dimensional structure. Both diastereoselective and enantioselective transformations are crucial throughout the synthetic sequence. scribd.com

The Sharpless-Katsuki epoxidation is a prime example of an enantioselective reaction, where a prochiral substrate is converted into a chiral product with a high preference for one enantiomer. mdpi.comtcichemicals.com This step is fundamental for setting the absolute stereochemistry of the two epoxide rings in the molecule. mdpi.comx-mol.net

Diastereoselective reactions, which control the formation of stereoisomers in molecules with pre-existing chiral centers, are also important. For instance, the reactions leading to the formation of the piperazine core from L-alanine derivatives must proceed with high diastereoselectivity to ensure the correct relative stereochemistry of the substituents on the piperazine ring. mdpi.comscribd.com The careful selection of reagents and reaction conditions is paramount to achieving the desired stereochemical outcome in these transformations. nih.govbeilstein-journals.org

Development of Synthetic Routes for this compound Analogs and Derivatives

A significant advantage of developing a robust and convergent total synthesis is the ability to readily produce analogs and derivatives of the natural product. researchgate.netresearchgate.net The synthetic route established for this compound is well-suited for this purpose. researchgate.netresearchgate.net By modifying the starting materials for the two key fragments, a variety of analogs can be generated.

For example, by using different amino acid precursors in the synthesis of the piperazine core, analogs with different substituents on the central ring can be created. mdpi.comacs.org Similarly, the synthesis of the epoxy-acid fragment can be altered to introduce different functionalities or stereochemistries. This flexibility allows for the creation of a library of this compound derivatives. researchgate.net

The synthesis and subsequent biological evaluation of these analogs are crucial for understanding structure-activity relationships (SAR). researchgate.net Studies have been conducted to design and synthesize this compound derivatives with the aim of improving their biological profiles, such as their antitumor activity. x-mol.netresearchgate.netx-mol.net For instance, a series of derivatives were synthesized and evaluated against various human cancer cell lines, with some analogs showing improved anti-cancer performance compared to the parent natural product. researchgate.net This highlights the power of synthetic chemistry not only to confirm natural product structures but also to generate novel compounds with enhanced therapeutic potential.

Biosynthetic Pathway Investigations of Chrysamide B

Proposed Biosynthetic Precursors (e.g., Phenylalanine, Glycine, Alanine)

The biosynthesis of the complex structure of Chrysamide B is proposed to originate from simpler, common amino acid building blocks. rsc.org Initial studies suggested that the biosynthetic pathway for chrysamides involves phenylalanine and glycine. nih.govrsc.org Phenylalanine serves as the precursor to the 4-nitrocinnamoyl moieties, a key structural feature of the molecule. rsc.org Alanine (B10760859) is the precursor for the central piperazine (B1678402) core. researchgate.net

The fundamental precursors are themselves products of primary metabolic pathways:

Phenylalanine: Synthesized via the shikimate pathway, which starts from the glycolytic intermediates phosphoenolpyruvate (B93156) and erythrose 4-phosphate. libretexts.org

Glycine: Primarily derived from the amino acid serine, which is synthesized from the glycolytic intermediate 3-phosphoglycerate. libretexts.orgagriculturejournals.cz

Alanine: Formed in a straightforward transamination reaction from pyruvate (B1213749), a final product of glycolysis. agriculturejournals.cz

Table 1: Proposed Biosynthetic Precursors of this compound

Precursor Role in this compound Structure Metabolic Origin
Phenylalanine Forms the 4-nitrocinnamoyl units Shikimate Pathway
Glycine Proposed as a building block in early hypotheses Derived from Serine (Glycolysis)
Alanine Forms the central piperazine core Derived from Pyruvate (Glycolysis)

Stereochemical Considerations in Biosynthesis (e.g., D-Alanine vs. L-Alanine Incorporation)

A significant point of investigation in the this compound story was the stereochemistry of the alanine residue. The initial 2016 report of its isolation proposed that it was biosynthesized from D-alanine. mdpi.com This was a surprising discovery, as the vast majority of natural amino acids exist in their L-form. mdpi.comjamstec.go.jp

This surprising stereochemistry prompted further investigation through total synthesis. In 2017, one research group synthesized the originally proposed structure of this compound using a D-alanine derivative. mdpi.comresearchgate.net However, the spectroscopic data of their synthetic molecule did not match that of the natural product. researchgate.net In 2018, another group explored the synthesis and, based on biosynthetic considerations, suggested that the precursor should be the more common L-alanine. nih.govresearchgate.net

They proceeded to synthesize the molecule using L-alanine as the starting material. researchgate.net The resulting compound's spectroscopic data were in full agreement with the natural isolate, and its absolute configuration was confirmed by X-ray crystallographic analysis. nih.govresearchgate.netresearchgate.net This work led to a definitive structural revision of this compound, confirming that it incorporates L-alanine, not D-alanine. rsc.orgresearchgate.net The ability to distinguish between D- and L-alanine incorporation is crucial, as the stereochemistry can significantly influence the molecule's final conformation and biological activity. nih.gov

Table 2: Comparison of Originally Proposed and Revised this compound Structures

Feature Originally Proposed Structure (2016) Revised Structure (2018)
Alanine Precursor D-Alanine L-Alanine
Verification Method Initial isolation and analysis Total synthesis and X-ray crystallography nih.govresearchgate.net
Spectroscopic Match Mismatched with synthetic compound researchgate.net Full accordance with synthetic compound researchgate.net

Enzymatic Post-Translational Modifications and Dimerization Hypotheses

The assembly of this compound from its amino acid precursors requires a series of enzymatic modifications, often referred to as post-translational modifications when peptide synthesis is involved. nih.govresearchgate.net Chrysamides are dimeric 4-nitrocinnamoyl amides, indicating several key enzymatic steps. rsc.org

Based on the final revised structure, the following modifications are hypothesized to occur:

Nitration: The phenylalanine-derived cinnamoyl unit undergoes nitration to form the 4-nitrophenyl group.

Epoxidation: An enzyme likely catalyzes the formation of the trans-epoxide on the cinnamoyl side chain.

Amide Bond Formation: The carboxyl group of the modified nitrophenyl trans-epoxyamide is linked to the amino group of the piperazine core.

Dimerization and Cyclization: The biosynthesis involves the formation of a piperazine core from two L-alanine precursors, likely via a diketopiperazine intermediate that is subsequently reduced. nih.govresearchgate.net This central core is then acylated with two equivalents of the nitrophenyl trans-epoxyamide unit to yield the final dimeric structure of this compound. researchgate.net The related compound, Chrysamide A, features a more complex dimerization resulting in a novel 7-oxa-2,5-diazabicyclo[2.2.1]heptane ring system, suggesting a rich enzymatic machinery for post-synthesis modifications in P. chrysogenum. nih.govrsc.org

The process of dimerization is a key step that can significantly alter the properties of a molecule, and in cancer cells, the dimerization of enzymes like pyruvate kinase M2 is a known regulatory mechanism. frontiersin.org

Comparison with Biosynthesis of Related Fungal Piperazine Alkaloids

This compound belongs to the large and structurally diverse class of fungal piperazine alkaloids. researchgate.netnih.gov Fungi are prolific producers of these compounds, which are typically biosynthesized from two amino acid precursors. nih.gov

The general biosynthetic pathway for many fungal piperazines involves:

The condensation of two amino acids to form a dipeptide.

Cyclization of the dipeptide to form a diketopiperazine (DKP) intermediate.

A series of enzymatic "tailoring" modifications to the DKP core, such as oxidation, reduction, and prenylation, to generate structural diversity.

The biosynthesis of this compound aligns with this general model. It utilizes two L-alanine molecules to construct the central piperazine ring, which is a reduced form of a DKP. nih.govresearchgate.net This core is then "decorated" with the elaborated 4-nitrophenyl trans-epoxyamide units derived from phenylalanine. rsc.org The study of these pathways is advancing, with genome mining being a promising strategy to uncover novel piperazine biosynthetic pathways in fungi. researchgate.netnih.gov

Mechanistic Studies of Biological Activity of Chrysamide B at Cellular and Molecular Levels

Anti-Inflammatory Activity Research

Chrysamide B has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. nih.gov Its mechanism of action primarily revolves around the modulation of key inflammatory mediators and enzymes.

Research has shown that this compound is a powerful inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov In these cellular models, which mimic inflammatory conditions, this compound was found to be the most potent among a series of synthesized derivatives, exhibiting an IC₅₀ value of 0.010 μM for NO production inhibition. nih.gov This potent activity highlights its potential as a significant anti-inflammatory agent. nih.gov The overproduction of NO by macrophages is a critical factor in the inflammatory response, and its inhibition is a key therapeutic target. researchgate.net

The inhibitory effect of this compound on NO production is directly linked to its ability to inhibit the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.gov Studies have demonstrated that this compound strongly inhibits iNOS activity in LPS-stimulated RAW 264.7 cells, with a reported IC₅₀ value of 0.082 μM. mdpi.comnih.gov This indicates that this compound directly targets the enzymatic activity of iNOS, thereby reducing the synthesis of NO. nih.gov

The proposed mechanism for the inhibition of iNOS activity by this compound involves the disruption of the enzyme's dimerization. mdpi.comnih.gov iNOS is only active as a homodimer, and the formation of this dimeric structure is a crucial step for its catalytic function. mdpi.comnih.gov Preliminary studies suggest that this compound interferes with the formation of the active dimeric form of iNOS. nih.govresearchgate.net This interference with the assembly of the functional homodimer is a key aspect of its mechanism, distinguishing it from inhibitors that act on transcription or translation of the enzyme. mdpi.comnih.gov

Beyond its effects on NO and iNOS, this compound has also been observed to impact the production of multiple inflammatory cytokines induced by LPS. nih.gov While specific details on the modulation of every cytokine are part of ongoing research, its ability to affect a range of these signaling molecules further underscores its broad anti-inflammatory potential. In contrast, the related compound Chrysamide C was found to suppress the production of the proinflammatory cytokine interleukin-17 (IL-17). mdpi.com

Anti-Cancer Activity Research

In addition to its anti-inflammatory properties, this compound and its derivatives have been investigated for their potential anti-cancer activities.

Studies have evaluated the anti-cancer effects of this compound and its derivatives against a panel of human cancer cell lines. researchgate.netnih.gov Research has shown that while this compound itself has some activity, certain synthesized derivatives exhibit even better anti-cancer performance. researchgate.netnih.gov These compounds have been tested against human gastric cancer cell lines (SGC-7901, MGC-803), hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cells. researchgate.netnih.govresearchgate.net For instance, a derivative of this compound, compound b-9, showed significant inhibitory activity against MGC-803 and SGC-7901 cells with IC₅₀ values of 7.88 ± 0.81 and 10.08 ± 1.08 μM, respectively. nih.govresearchgate.net This line of research suggests that the this compound scaffold is a promising starting point for the development of new anti-tumor lead compounds. nih.gov

Interactive Data Tables

Table 1: Inhibitory Activity of this compound on NO Production and iNOS Activity

CompoundTargetCell LineIC₅₀ (μM)Reference
This compoundNO ProductionLPS-stimulated RAW 264.70.010 nih.gov
This compoundiNOS ActivityLPS-stimulated RAW 264.70.082 mdpi.comnih.gov

Table 2: Anti-proliferative Activity of a this compound Derivative (compound b-9)

CompoundCell LineCancer TypeIC₅₀ (μM)Reference
b-9MGC-803Gastric Cancer7.88 ± 0.81 nih.govresearchgate.net
b-9SGC-7901Gastric Cancer10.08 ± 1.08 nih.govresearchgate.net

Reduction of Cancer Cell Migration and Invasion Capabilities (in vitro)

While direct studies on this compound's effect on cancer cell migration and invasion are not detailed, research on its derivatives provides insight into its potential anti-metastatic properties. researchgate.netnih.gov A 2021 study investigating synthetic derivatives of this compound found that one particular compound, designated b-9, demonstrated the ability to reduce the migration and invasion capabilities of human gastric cancer cell lines MGC-803 and SGC-7901. researchgate.netnih.gov The study of cell migration and invasion is critical in cancer research, as these processes are fundamental to metastasis, the primary cause of cancer-related mortality. frontiersin.orgnih.gov In vitro methods like the transwell invasion assay, where cells migrate through a membrane coated with an extracellular matrix mimic like Matrigel, are standard for evaluating a compound's ability to inhibit these processes. nih.govamegroups.org The findings for derivative b-9 suggest that the this compound chemical scaffold is a promising starting point for developing agents that can hinder the spread of cancer cells. researchgate.netnih.gov

Induction of Mitochondrial-Dependent Apoptosis in Cancer Cells

The primary mechanism through which many chemotherapy agents exert their effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov The mitochondrial, or intrinsic, pathway of apoptosis is a key focus of cancer research. nih.govrsc.org This pathway is initiated by cellular stresses that lead to mitochondrial outer membrane permeabilization (MOMP), the release of proteins like cytochrome c, and the subsequent activation of caspases, which are the executioner enzymes of apoptosis. mdpi.comnih.gov

Studies on this compound's derivatives have shown a clear link to this pathway. researchgate.netnih.gov Specifically, the derivative compound b-9 was found to induce mitochondrial-dependent apoptosis in MGC-803 and SGC-7901 gastric cancer cells. nih.gov This process is often characterized by a decrease in the mitochondrial membrane potential and changes in the levels of pro- and anti-apoptotic proteins from the Bcl-2 family. researchgate.netmdpi.com The ability of a this compound derivative to trigger this cellular suicide program highlights a key area of its anti-cancer potential. nih.gov

Involvement of Specific Signaling Pathways (e.g., JAK2/STAT3/Bcl-2) in Apoptosis

Further molecular investigation has linked the apoptotic activity of this compound's derivatives to specific cell signaling pathways. researchgate.netnih.gov The mitochondrial-dependent apoptosis induced by compound b-9 in gastric cancer cells was found to be associated with the JAK2/STAT3/Bcl-2 signaling pathway. nih.govresearchgate.netlookchem.com

The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors from the cell membrane to the nucleus, and its constitutive activation is a hallmark of many cancers. researchgate.netmdpi.com Specifically, STAT3, when activated (phosphorylated) by JAK2, can promote cancer cell survival, proliferation, and invasion, in part by upregulating the expression of anti-apoptotic proteins like Bcl-2. researchgate.netmdpi.com By inhibiting this pathway, a compound can effectively lower the cell's survival threshold and promote apoptosis. The research indicates that the derivative of this compound, compound b-9, exerts its pro-apoptotic effects by modulating this specific cascade, leading to a decrease in the anti-apoptotic protein Bcl-2. researchgate.netnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that acts as a key negative regulator in insulin (B600854) and leptin signaling pathways. rcsb.org Consequently, it is considered a validated therapeutic target for type 2 diabetes, obesity, and cancer. researchgate.netrcsb.org this compound has been identified as a natural product inhibitor of PTP1B. pharmacognosy.us It was discovered during the screening of an extract from the fungus Aspergillus terreus. researchgate.netpharmacognosy.us

In vitro Enzyme Inhibition Kinetics and Potency

The inhibitory potential of a compound against an enzyme like PTP1B is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. frontiersin.org While this compound has been identified as an inhibitor of PTP1B, specific IC50 or kinetic parameters (such as the inhibition constant, Ki, and the mode of inhibition) are not detailed in the available literature. pharmacognosy.us The study of enzyme kinetics, often using methods like Lineweaver-Burk plots, is essential to characterize the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type) and to guide the development of more potent and selective inhibitors. frontiersin.orgmdpi.com

Comparative Studies with Full-Length vs. Truncated PTP1B Enzyme

A significant challenge in the discovery of PTP1B inhibitors is that most research programs have historically used a truncated form of the enzyme (PTP1B₁₋₃₀₀), which lacks the C-terminal regulatory domain. pharmacognosy.usnih.gov The full-length human PTP1B consists of a catalytic domain, proline-rich domains, and a C-terminal domain that targets the enzyme to the endoplasmic reticulum. nih.gov Using the truncated form can lead to the loss of valuable information regarding the inhibition and selectivity of potential drug candidates. researchgate.net

This compound is notable for being one of the few natural product inhibitors identified through assays using the full-length human PTP1B (hPTP1B₁₋₄₀₀). researchgate.netpharmacognosy.us This finding is particularly important as it suggests that this compound's interaction with the enzyme is relevant to its complete, biologically active structure. pharmacognosy.us Studies have confirmed that interactions with the full-length enzyme are essential for some substrates, and inhibitors that are effective against the full-length version may have a higher translational potential. nih.gov

Structure Activity Relationship Sar Studies for Research Applications of Chrysamide B

SAR Analysis for Anti-Inflammatory Properties of Chrysamide B Derivatives

While direct and extensive SAR studies on the anti-inflammatory properties of this compound derivatives are still emerging, preliminary research and principles from related amide-containing compounds provide initial insights. Chrysamide A, a structurally related compound, has been noted to inhibit the production of the proinflammatory cytokine IL-17. researchgate.net Research has extended to this compound and its synthetic derivatives to evaluate their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharides (LPS), a key process in inflammation. researchgate.net

General SAR principles for anti-inflammatory amides suggest that the amide bond itself is often a key feature for activity. nih.gov For other classes of compounds, such as chromone amides, the electronic properties of substituents on the aromatic rings play a significant role; electron-withdrawing groups in certain positions can enhance anti-inflammatory activity. nih.gov It is hypothesized that modifications to the nitrophenyl groups of this compound could similarly modulate its anti-inflammatory potential. The amide linkage in this compound is considered a critical radical for its potential anti-inflammatory effects. nih.gov

Future SAR studies on this compound for anti-inflammatory applications will likely focus on:

Modification of the Nitrophenyl Rings: Introducing various electron-donating or electron-withdrawing substituents to determine their effect on activity.

Alterations of the Piperazine (B1678402) Core: Modifying the methyl groups on the central piperazine ring to assess the impact on conformational flexibility and target binding.

Stereochemistry of the Epoxyamide Units: Investigating how changes in the stereochemistry of the epoxy and methyl groups on the side chains affect anti-inflammatory potency.

SAR Analysis for Anti-Cancer Properties of this compound Derivatives

The anti-cancer properties of this compound derivatives have been more extensively studied, yielding preliminary but significant SAR data. A series of derivatives were designed and synthesized to evaluate their efficacy against various human cancer cell lines, including gastric (SGC-7901, MGC-803), liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells. bohrium.comresearchgate.netnih.gov

Key findings from these SAR studies include:

Importance of the Dimeric Structure: Retaining the dimeric skeleton connected by the central piperazine core is considered essential for the anti-proliferative efficacy of the analogues. bohrium.com

Stereoconfiguration: Maintaining the natural stereoconfiguration of the parent molecule is crucial for biological activity. bohrium.com

Side Chain Modifications: Modifications to the terminal groups of the side chains have a significant impact on anti-cancer potency. The derivative designated b-9 showed superior performance compared to the parent this compound against gastric cancer cell lines MGC-803 and SGC-7901. bohrium.comresearchgate.netnih.gov Compound b-9 was found to inhibit cell proliferation, migration, and invasion, and to induce mitochondrial-dependent apoptosis. bohrium.comnih.gov The pro-apoptotic activity was linked to the JAK2/STAT3/Bcl-2 signaling pathway. researchgate.netnih.gov

Urea Substitution: In studies of related anti-cancer compounds, the substitution of a urea group was identified as a key pharmacophore for enhancing anti-tumor activities. researchgate.net This suggests a potential modification strategy for future this compound derivatives.

The table below summarizes the in vitro anti-cancer activity of a key this compound derivative compared to the parent compound.

CompoundCell LineIC₅₀ (μM)
This compound MGC-803> 40
This compound SGC-7901> 40
Derivative b-9 MGC-8037.88 ± 0.81
Derivative b-9 SGC-790110.08 ± 1.08

Data sourced from studies on this compound derivatives against human gastric cancer cell lines. bohrium.comresearchgate.netnih.gov

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound derivatives, SAR studies have helped to identify several key pharmacophoric features essential for their anti-cancer activity. bohrium.com

The essential pharmacophoric elements derived from SAR studies include:

The Dimeric Piperazine Core: This central scaffold acts as a rigid spacer, orienting the two epoxyamide side chains in a specific spatial arrangement. This symmetrical, dimeric structure appears critical for activity. bohrium.com

Two Aromatic Nitrophenyl Groups: These groups are involved in key interactions with biological targets, likely through π-π stacking or other electronic interactions.

Hydrogen Bond Acceptors: The oxygen atoms of the amide carbonyl and epoxy groups are crucial hydrogen bond acceptors.

Specific Stereocenters: The defined stereochemistry at the piperazine ring and the epoxyamide side chains is vital, indicating that a precise three-dimensional arrangement of the molecule is required for binding to its target(s). bohrium.com

Substituent on Side Chains: The nature of the substituent on the side chains, such as the modification in the potent derivative b-9, is a critical component of the pharmacophore, significantly influencing potency. bohrium.com In other compound series, a urea substitution has been identified as a key pharmacophore for enhancing anti-tumor activity. researchgate.net

These features collectively define the pharmacophore model for the anti-cancer activity of this compound analogues and serve as a guide for designing new, potentially more potent compounds.

Strategies for Rational Design and Optimization of Research Probes

The development of potent and selective research probes from a natural product lead like this compound relies on rational design strategies informed by SAR data and molecular modeling. The goal is to create optimized molecules to study specific biological pathways or validate targets.

Key strategies for the rational design of this compound-based probes include:

Scaffold Hopping and Simplification: While the dimeric structure is important, synthesizing simpler, non-dimeric analogues that retain the key pharmacophoric features of one side chain could lead to probes with improved physicochemical properties.

Structure-Guided Design: Using the established preliminary SAR, new derivatives can be designed to enhance interactions with the presumed biological target. bohrium.com For instance, based on the superior activity of derivative b-9, further modifications around the beneficial moiety can be explored to optimize potency.

Bioisosteric Replacement: The nitrophenyl groups can be replaced with other bioisosteres to fine-tune electronic properties, metabolic stability, and target interactions. For example, replacing the nitro group with cyano, sulfonyl, or various heterocyclic rings could modulate activity and selectivity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example by modifying the piperazine ring, could lock the molecule into its bioactive conformation, potentially increasing affinity and selectivity for its target. The convergent synthetic methodologies developed for this compound are designed to facilitate the rapid preparation of a library of such analogues. researchgate.net

Molecular Docking: As seen with other natural product derivatives, molecular docking simulations can be used to predict how designed analogues will bind to potential targets, helping to prioritize which compounds to synthesize. nih.gov This approach supports and refines the SAR data.

These strategies, guided by the foundational SAR work, provide a clear path for the optimization of this compound derivatives into valuable chemical probes for investigating complex biological systems, such as the JAK2/STAT3 signaling pathway in cancer. researchgate.netnih.gov

Analytical and Characterization Methodologies in Chrysamide B Research

Spectroscopic Techniques for Structure Elucidation (e.g., NMR, HRMS, IR)

Spectroscopic methods form the foundation of the structural analysis of novel natural products like Chrysamide B. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide detailed information about the molecule's connectivity, molecular formula, and functional groups.

Initial structural elucidation of this compound relied heavily on NMR and HRMS data. nih.govresearchgate.net However, the total synthesis of the initially proposed structure revealed significant discrepancies between the spectroscopic data of the synthetic compound and the natural isolate. researchgate.netrsc.org These inconsistencies, particularly in the ¹H and ¹³C NMR spectra, were pivotal in prompting a structural revision. researchgate.netresearchgate.net For instance, notable differences in the chemical shifts for the methyl groups of the valine residue were observed, alongside significant deviations in the ¹³C NMR data for other key positions in the molecule. researchgate.netnih.gov

High-Resolution Mass Spectrometry provides the exact molecular formula of a compound, which is a critical first step in structure determination. utmb.edu For this compound, HRMS data was used to establish its elemental composition. researchgate.net Mismatches between the HRMS data of the synthesized and natural product further supported the need for a structural re-evaluation. researchgate.net

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. libretexts.org In the case of this compound, which is an amide, characteristic IR absorption bands for the N-H and C=O groups are expected. spectroscopyonline.com The IR spectrum provides complementary information to NMR and HRMS for a comprehensive structural assignment. researchgate.net

Table 1: Key Spectroscopic Data for this compound Structural Analysis

Technique Observation Significance
¹H NMR Mismatched chemical shifts between synthetic and natural samples. researchgate.net Indicated incorrect initial structural assignment.
¹³C NMR Significant differences in chemical shifts for key carbon atoms. researchgate.netnih.gov Provided strong evidence for structural revision.
HRMS Discrepancy in exact mass between proposed and actual structure. researchgate.net Confirmed different elemental composition, necessitating re-evaluation.

Chiroptical Methods for Stereochemical Analysis (e.g., Electronic Circular Dichroism)

The complex stereochemistry of this compound necessitated the use of chiroptical methods to determine the absolute configuration of its chiral centers. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. nih.govnih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectrum that is highly sensitive to its three-dimensional structure. nih.gov

In the initial study of this compound, ECD analysis was performed. nih.gov The experimental ECD spectrum was compared with the theoretical spectrum calculated for the proposed structure. researchgate.net This comparison is crucial for assigning the absolute configuration of the molecule. mq.edu.au The agreement or mismatch between the experimental and calculated ECD spectra can confirm or refute a proposed stereochemical arrangement.

X-ray Single-Crystal Diffraction for Definitive Structural Confirmation

X-ray single-crystal diffraction is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.govlookchem.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The successful application of X-ray crystallography was a landmark in this compound research. It provided the definitive evidence that corrected the initially proposed structure. mdpi.com The crystallographic data confirmed that this compound is derived from the L-form of alanine (B10760859), which is common for natural products, resolving earlier surprising suggestions that it originated from D-alanine. nih.govmdpi.com The final, correct structure of this compound was unequivocally established through this method. mdpi.com

Applications of Computational Chemistry in Structural Prediction and SAR Modeling

Computational chemistry plays a vital, multifaceted role in modern natural product research, including the study of this compound. Its applications range from predicting molecular properties to guiding synthetic efforts and understanding biological activity.

In the context of this compound, computational methods were used to calculate theoretical ECD spectra, which were then compared with experimental data to help elucidate the stereochemistry. nih.gov Furthermore, computational approaches are integral to Structure-Activity Relationship (SAR) modeling. nih.govspirochem.com SAR studies aim to understand how modifications to a chemical structure affect its biological activity. spirochem.com By designing and synthesizing derivatives of this compound, researchers have explored its SAR to identify compounds with enhanced anti-cancer properties. nih.gov Computational tools can be used to model the interactions of these derivatives with their biological targets, helping to rationalize the observed activities and design more potent analogues. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
D-alanine
Generated code

Future Research Directions and Academic Avenues for Chrysamide B

Exploration of Additional Biological Targets and Molecular Mechanisms

Initial studies have revealed the potential of Chrysamide B and its derivatives as anti-inflammatory and anti-cancer agents. nih.govnih.gov this compound, in particular, has been identified as a potent inhibitor of nitric oxide (NO) production, a key mediator in inflammation. nih.govnih.gov It achieves this by interfering with the formation of active dimeric inducible nitric oxide synthase (iNOS), rather than affecting its transcription or translation. nih.govnih.gov This specific mechanism of action suggests a promising scaffold for the development of new iNOS inhibitors. nih.gov

One derivative, designated as b-9, has demonstrated notable anti-cancer activity against several human cancer cell lines, including gastric and liver cancer. nih.govresearchgate.net The cellular mechanism for this derivative involves the induction of mitochondrial-dependent apoptosis, linked to the JAK2/STAT3/Bcl-2 signaling pathway. nih.gov

Future research will likely focus on identifying other molecular targets of this compound and its analogs. The unique dimeric structure with a chiral piperazine (B1678402) core presents a novel pharmacophore that may interact with a variety of biological macromolecules. researchgate.net Screening against a wider range of cancer cell lines and other disease models, such as those for neurodegenerative or metabolic disorders, could uncover new therapeutic applications. Elucidating the precise binding modes and the downstream effects on various signaling pathways will be crucial for understanding its full pharmacological profile.

Design and Synthesis of Novel this compound Analogs for Mechanistic Probing

The total synthesis of this compound has been successfully achieved, which not only confirmed its revised structure but also paved the way for the creation of a library of analogs. mdpi.comrsc.orgrsc.org The initial structural assignment suggested a D-alanine precursor, which was unusual as most natural amino acids are of the L-configuration. mdpi.comrsc.org Subsequent synthetic efforts and spectroscopic analysis led to a structural revision, confirming that L-alanine is the true biosynthetic precursor. mdpi.comrsc.org

The established synthetic routes, often featuring a convergent assembly of a chiral piperazine core and an epoxy-acid fragment, provide a robust platform for structure-activity relationship (SAR) studies. researchgate.netresearchgate.netrsc.org By systematically modifying different parts of the molecule, such as the nitrophenyl moiety, the epoxyamide side chains, and the stereochemistry of the piperazine core, researchers can probe the key structural features required for its biological activities. researchgate.netcas.orgchemisgroup.us

For instance, the synthesis of diastereomers has already shown that stereochemistry plays a crucial role in antibacterial activity. rsc.org The development of new analogs will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties, potentially leading to the identification of clinical candidates. acs.orgexaly.com These analogs will also serve as valuable chemical probes to further investigate the molecular mechanisms of action.

Elucidation of Complete Biosynthetic Pathway via Genetic and Enzymatic Studies

While a biosynthetic pathway for chrysamides has been proposed, originating from phenylalanine and glycine, the complete enzymatic machinery remains to be fully characterized. rsc.orgnih.gov The biosynthesis is of particular interest due to the formation of the unusual dimeric structure. rsc.org Understanding the genetic and enzymatic basis of this compound's formation in Penicillium chrysogenum is a key area for future research.

This will involve identifying the biosynthetic gene cluster (BGC) responsible for its production. nih.gov Techniques such as genome mining, gene inactivation, and heterologous expression can be employed to pinpoint the specific genes involved. mdpi.comsemanticscholar.org Characterizing the enzymes within this cluster, including potential non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), tailoring enzymes like oxidases and epoxidases, will provide a detailed picture of how this complex molecule is assembled. researchgate.net Unraveling the complete biosynthetic pathway could enable the bio-engineering of novel analogs through combinatorial biosynthesis.

Advanced in vitro and Cellular Model Development for Activity Profiling

To further explore the biological activities of this compound and its derivatives, the development of more sophisticated in vitro and cellular models is essential. nih.govmdpi.com Current studies have utilized various human cancer cell lines, such as SGC-7901, MGC-803, HepG2, HCT-116, and MCF-7, and macrophage cell lines like RAW 264.7 for anti-inflammatory assays. nih.govnih.govresearchgate.net

Future research could benefit from the use of three-dimensional (3D) cell cultures, such as spheroids or organoids, which more closely mimic the in vivo tumor microenvironment. mdpi.com These models can provide more accurate predictions of a compound's efficacy. High-throughput screening (HTS) and high-content screening (HCS) platforms can be employed to rapidly assess the activity of a large library of this compound analogs against a diverse panel of cell lines and molecular targets. cas.org Developing co-culture models that include immune cells could also provide deeper insights into the immunomodulatory effects of these compounds. nih.gov

Role of this compound in Marine Ecosystems and Fungal Ecology

This compound is a metabolite produced by a fungus isolated from a deep-sea environment. nih.gov The ecological role of such secondary metabolites is an intriguing and often underexplored area of research. These compounds may play a role in chemical defense, communication, or competition among microorganisms in their natural habitat. rsc.org

Investigating the function of this compound in the marine ecosystem could involve studying its effects on other marine fungi, bacteria, and plankton. Understanding the environmental cues that trigger its production in Penicillium chrysogenum could also provide insights into its ecological significance. This line of inquiry not only contributes to our knowledge of marine chemical ecology but may also lead to the discovery of new, ecologically relevant biological activities. acgpubs.org

Q & A

Q. How can researchers integrate multi-omics data to refine this compound’s therapeutic potential?

  • Methodological Answer : Use systems biology approaches to correlate metabolomic signatures with transcriptomic/proteomic datasets. Apply machine learning (e.g., random forests) to predict off-target effects. Validate predictions in 3D organoid models to recapitulate human tissue complexity .

Methodological Notes

  • Data Validation : Always cross-check experimental results with secondary sources (e.g., crystallographic databases for structural confirmation) .
  • Contradiction Analysis : Use triangulation (e.g., orthogonal assays, computational models) to reconcile conflicting data .
  • Ethical Compliance : Adhere to journal guidelines for data transparency and reproducibility, including raw data deposition in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.